5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite
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Overview
Description
5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry for the incorporation of modified nucleotides into DNA sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite involves several key steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.
Introduction of the Ethynyl Group: The ethynyl group is introduced at the 5-position of the uridine moiety.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using cyanoethyl phosphoramidite reagents.
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of sensitive intermediates .
Industrial Production Methods
Industrial production of 5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can be used to modify the electronic properties of the nucleoside.
Coupling Reactions: The phosphoramidite group facilitates coupling reactions with other nucleosides during oligonucleotide synthesis
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Phosphoramidite reagents and activators like tetrazole are employed
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with ethynyl groups, which can be further functionalized for various applications .
Scientific Research Applications
5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and properties.
Biology: Employed in the labeling and detection of DNA synthesis in living cells.
Medicine: Utilized in the development of nucleic acid-based therapeutics and diagnostics.
Industry: Applied in the production of custom oligonucleotides for research and development purposes .
Mechanism of Action
The mechanism of action of 5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The ethynyl group allows for further functionalization and labeling, enabling the study of DNA synthesis and interactions. The phosphoramidite group facilitates the coupling of the nucleoside to other nucleotides, forming the desired oligonucleotide sequence .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5’-DMT-5-(benzylcarbamoyl)uridine 3’-CE phosphoramidite: A nucleoside analog with antiviral activity.
5-Me-DMT-2’-O-MOE-C (Bz)-CE-Phosphoramidite: A modified nucleoside used in oligonucleotide synthesis.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A nucleoside analog for incorporating 2-fluoro-modified ribose-G nucleobases.
Uniqueness
5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite is unique due to its ethynyl group, which allows for versatile functionalization and labeling. This makes it particularly valuable for applications in DNA synthesis and molecular biology research .
Properties
Molecular Formula |
C50H57N6O9P |
---|---|
Molecular Weight |
917.0 g/mol |
IUPAC Name |
N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1 |
InChI Key |
HWEIPTASDBKOJW-VQSZLKLHSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Origin of Product |
United States |
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